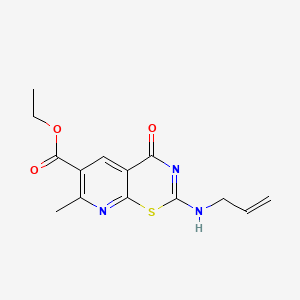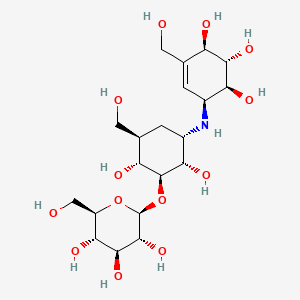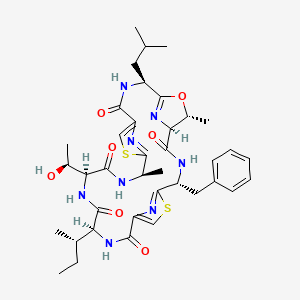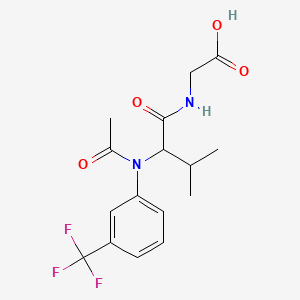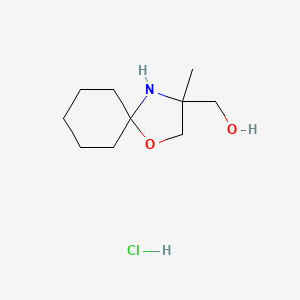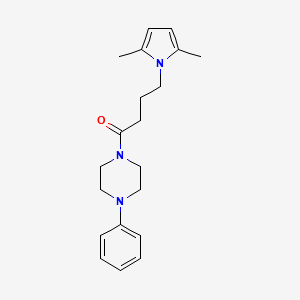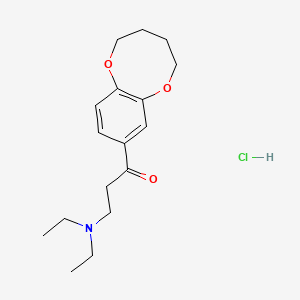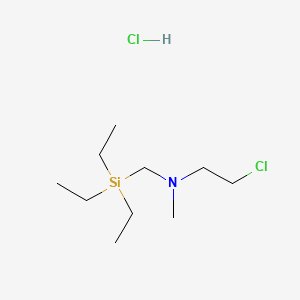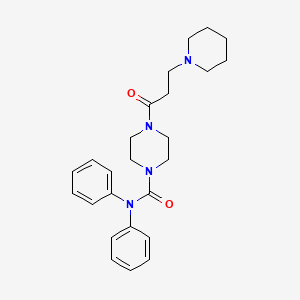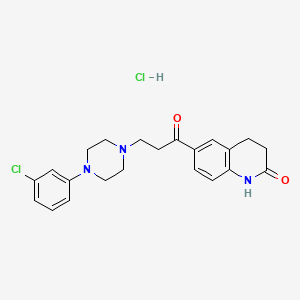
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinolinone core, a piperazine ring, and a chlorophenyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
準備方法
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride involves multiple steps, including the formation of the quinolinone core, the introduction of the piperazine ring, and the attachment of the chlorophenyl group. The synthetic route typically starts with the preparation of the quinolinone core through cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions, and the chlorophenyl group is attached using Friedel-Crafts acylation. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinolinone core can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the quinolinone core can be reduced to form alcohol derivatives.
Acylation: The chlorophenyl group can be introduced through Friedel-Crafts acylation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetyl chloride. The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted piperazine compounds.
科学的研究の応用
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinolinone core is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The chlorophenyl group contributes to the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar compounds include other quinolinone derivatives, piperazine derivatives, and chlorophenyl-containing compounds. Compared to these compounds, 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Some similar compounds include:
- 2(1H)-Quinolinone derivatives with different substituents on the quinolinone core.
- Piperazine derivatives with various substituents on the piperazine ring.
- Chlorophenyl-containing compounds with different functional groups attached to the chlorophenyl group.
特性
CAS番号 |
80834-54-4 |
|---|---|
分子式 |
C22H25Cl2N3O2 |
分子量 |
434.4 g/mol |
IUPAC名 |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O2.ClH/c23-18-2-1-3-19(15-18)26-12-10-25(11-13-26)9-8-21(27)17-4-6-20-16(14-17)5-7-22(28)24-20;/h1-4,6,14-15H,5,7-13H2,(H,24,28);1H |
InChIキー |
ZMYBMRNGFVSFIH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


